molecular formula C7H10N2O4 B1321532 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid CAS No. 64942-63-8

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B1321532
CAS No.: 64942-63-8
M. Wt: 186.17 g/mol
InChI Key: SOIADDHHXRYVFW-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid is an organic compound belonging to the class of hydantoins. Hydantoins are heterocyclic compounds containing an imidazolidine ring substituted by ketone groups at positions 2 and 4. This compound is known for its diverse applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of hydantoin derivatives with acetic acid under controlled conditions. One common method includes the use of 5,5-dimethylhydantoin as a starting material, which undergoes a reaction with acetic anhydride in the presence of a catalyst to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylhydantoin: A precursor in the synthesis of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid.

    Hydantoin: The parent compound of the hydantoin class.

    1,3,5-Triazine Derivatives: Compounds with similar structural features and biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in the field of medicinal chemistry.

Properties

IUPAC Name

2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-7(2)5(12)8-6(13)9(7)3-4(10)11/h3H2,1-2H3,(H,10,11)(H,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIADDHHXRYVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622283
Record name (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64942-63-8
Record name (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid
Reactant of Route 3
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid
Reactant of Route 4
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid
Reactant of Route 5
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid
Reactant of Route 6
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid

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